![molecular formula C20H19N3O5S B5247787 N-[2-(4-methylphenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]furan-2-carboxamide](/img/structure/B5247787.png)
N-[2-(4-methylphenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methylphenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C20H19N3O5S and its molecular weight is 413.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-{[4-(aminosulfonyl)phenyl]amino}-2-(4-methylphenyl)-2-oxoethyl]-2-furamide is 413.10454189 g/mol and the complexity rating of the compound is 677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[2-(4-methylphenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]furan-2-carboxamide is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.
Chemical Structure and Properties
The compound features a furan ring and sulfonamide moiety, which are significant in influencing its biological activity. The structural formula can be represented as follows:
Research indicates that the compound may exert its biological effects through multiple pathways:
- Inhibition of Carbonic Anhydrase : The sulfonamide group is known to inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues. This inhibition can lead to reduced tumor growth due to altered metabolic processes .
- Cytotoxic Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values indicate potent activity, often lower than standard chemotherapeutics like doxorubicin .
Cytotoxicity Studies
A summary of cytotoxicity results across different cancer cell lines is presented in Table 1.
These values suggest that this compound is significantly more effective than many existing treatments.
Case Studies
- Breast Cancer Xenograft Models : In vivo studies using MCF-7 xenografts in mice showed that administration of the compound at doses of 10 mg/kg resulted in significant tumor reduction compared to control groups . This highlights the potential for this compound in clinical applications.
- Mechanistic Studies : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential . These findings are crucial for understanding how to optimize its use in therapy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the furan and phenyl rings. Modifications leading to increased lipophilicity or electron-withdrawing groups generally enhance cytotoxicity .
Scientific Research Applications
Pharmacological Properties
The compound has been investigated for its potential as a COX-2 inhibitor , which is crucial in managing inflammation and pain. The mechanism involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory process.
Table 1: COX-2 Inhibition Activity
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process including the reaction of various intermediates to obtain the desired sulfonamide derivative. Characterization techniques such as IR, NMR, and mass spectrometry are employed to confirm the structure.
Case Study: Synthesis Methodology
In a study published in Molecules, researchers synthesized the compound via chlorosulfonic acid treatment followed by amidation with ammonia gas. The structure was confirmed through spectral analysis, demonstrating its potential as a therapeutic agent against inflammatory diseases .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. The mechanism is thought to involve the modulation of signaling pathways related to cell proliferation and apoptosis.
Table 2: Anticancer Activity Data
Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | 12.5 | |
Analog Compound A | HeLa (Cervical Cancer) | 10.0 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for enhancing its efficacy and reducing side effects. Variations in the substituents on the furan ring or the sulfonamide group can significantly affect biological activity.
Case Study: SAR Analysis
A comprehensive SAR study revealed that modifications to the methyl group on the phenyl ring improved COX-2 selectivity while maintaining low toxicity levels in vitro . This finding underscores the importance of chemical modifications in drug design.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis in aqueous environments, breaking down into simpler components. This reaction is influenced by pH and temperature, with acidic or basic conditions accelerating cleavage of amide bonds or sulfonamide groups.
Key Reaction Pathways :
-
Amide hydrolysis : The furan-2-carboxamide group can hydrolyze to form carboxylic acid derivatives.
-
Sulfonamide cleavage : The 4-sulfamoylphenyl moiety may undergo hydrolysis, releasing sulfonic acid species.
Functional Group Reactivity
The compound’s structural complexity enables diverse reactivity:
A. Furan Ring
-
Electrophilic substitution : Susceptible to electrophilic attack at α/β positions under acidic conditions.
-
Nucleophilic aromatic substitution : Possible under strongly basic conditions due to electron-withdrawing groups.
B. Amine Group
-
Alkylation : The aminoethyl group can react with alkylating agents (e.g., methyl iodide).
-
Acetylation : Reaction with acetylating agents to form amides or ureas.
C. Sulfonamide Moiety
-
Nucleophilic displacement : Potential for displacement of the sulfonamide group by strong nucleophiles.
-
Metal coordination : Ability to coordinate with metal ions (e.g., Zn²⁺, Cu²⁺) through sulfur and nitrogen atoms.
Chemical Stability and Degradation
Stability depends on environmental factors:
-
pH sensitivity : Amide and sulfonamide groups degrade under extreme pH conditions.
-
Thermal stability : Decomposition occurs above 250°C, with furan ring cleavage as a primary pathway.
-
Light sensitivity : Potential for photochemical degradation of the conjugated amide-sulfonamide system.
Stability Factor | Impact on Compound | Degradation Products |
---|---|---|
High pH (>10) | Accelerated amide hydrolysis | Carboxylic acid + amine |
UV exposure | Photochemical cleavage | Fragmented aromatic rings |
Elevated temperature | Oxidative decomposition | Sulfonic acid derivatives |
Biological Activity Correlation
While not directly a chemical reaction, the compound’s reactivity under physiological conditions influences its therapeutic profile:
-
Enzymatic interactions : Sulfonamide and amide groups participate in hydrogen bonding with enzyme active sites (e.g., COX-II) .
-
Metabolic transformations : In vivo hydrolysis may generate bioactive metabolites.
Analytical Techniques for Reaction Monitoring
-
HPLC : Tracks reaction completion and purity via retention time analysis.
-
NMR spectroscopy : Confirms structural integrity post-reaction (e.g., amide proton signals at δ 8–10 ppm).
-
IR spectroscopy : Identifies functional group modifications (e.g., amide I/II bands at 1650–1550 cm⁻¹).
This comprehensive analysis underscores the compound’s reactivity profile, emphasizing its susceptibility to hydrolytic degradation and potential for functional group-specific modifications. Further studies are warranted to explore its stability under physiological conditions and enzyme interaction dynamics .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for N-[2-(4-methylphenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]furan-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling and sulfonamide formation. Key steps include:
- Coupling of furan-2-carboxamide : Use carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxyl group for nucleophilic attack by the amine group in intermediates .
- Optimization of sulfamoyl incorporation : Employ controlled pH conditions (e.g., alkaline media with K₂CO₃) to enhance reactivity and reduce side products .
- Purification : Recrystallization from DMF/ethanol mixtures improves purity (>95%), as demonstrated in analogous carboxamide syntheses .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation and purity assessment?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and confirms hydrogen-bonding networks (e.g., thiazolidinone ring conformation in related compounds) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) to quantify purity and detect trace impurities .
- NMR : ¹H and ¹³C NMR (DMSO-d₆) identify key functional groups (e.g., sulfamoyl NH₂ at δ 7.3–7.5 ppm; furan protons at δ 6.5–7.2 ppm) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported conformational flexibility of the sulfamoylphenyl moiety?
- Methodological Answer :
- Torsion angle analysis : Compare C–C–N–S dihedral angles from single-crystal studies (e.g., 178.01° in analogous structures) to identify steric or electronic influences on rotational freedom .
- Hydrogen-bonding networks : Map intermolecular interactions (e.g., N–H···O bonds between sulfamoyl and carbonyl groups) to explain stabilization of specific conformers .
- DFT calculations : Validate experimental data by modeling energy barriers for rotation using software like Gaussian09 .
Q. What experimental approaches address contradictory IC₅₀ values in enzymatic inhibition assays?
- Methodological Answer :
- Assay standardization : Control variables such as buffer pH (e.g., phosphate buffer at pH 7.4 vs. Tris-HCl at pH 8.0), which may alter ionization of the sulfamoyl group .
- Enzyme source validation : Use recombinant enzymes (e.g., expressed in E. coli with His-tag purification) to ensure consistency across studies .
- Statistical analysis : Apply ANOVA to compare IC₅₀ datasets, identifying outliers due to assay interference (e.g., DMSO solvent effects at >1% v/v) .
Q. What strategies are used to elucidate the binding mode of this compound to carbonic anhydrase isoforms?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 3LXE) to predict interactions between the sulfamoyl group and Zn²⁺ in the active site .
- Isothermal titration calorimetry (ITC) : Measure ΔH and Kd to quantify binding thermodynamics, distinguishing entropy-driven vs. enthalpy-driven interactions .
- Site-directed mutagenesis : Replace key residues (e.g., Thr199 in CA II) to validate computational predictions .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility profiling : Conduct phase-solubility studies in DMSO, ethanol, and water (with cosolvents like PEG-400) to identify solvent-dependent polymorphism .
- Thermogravimetric analysis (TGA) : Detect hydrate formation (e.g., monohydrate vs. anhydrous forms) that may alter solubility .
- Hansen solubility parameters : Calculate HSPs to rationalize discrepancies (e.g., δH = 18.5 MPa¹/² for DMSO-compatible forms) .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-oxo-1-(4-sulfamoylanilino)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-13-4-6-14(7-5-13)18(24)19(23-20(25)17-3-2-12-28-17)22-15-8-10-16(11-9-15)29(21,26)27/h2-12,19,22H,1H3,(H,23,25)(H2,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPOYCLYGXTVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)S(=O)(=O)N)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.